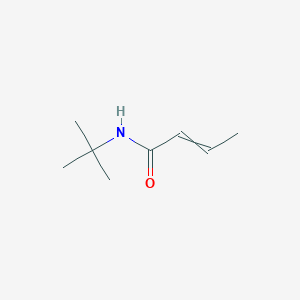

N-tert-Butylbut-2-enamide

Description

Properties

CAS No. |

116071-20-6 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-tert-butylbut-2-enamide |

InChI |

InChI=1S/C8H15NO/c1-5-6-7(10)9-8(2,3)4/h5-6H,1-4H3,(H,9,10) |

InChI Key |

MKNFUPBPNVFSGF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Methodology and Optimization

The direct N-dehydrogenation of tertiary amides to enamides was pioneered using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O) in diethyl ether. This method operates through in situ generation of an iminium triflate intermediate, which undergoes base-mediated α-proton abstraction to yield the enamide product (Figure 1A). Initial optimization studies on model substrate N-benzoylpiperidine (1a ) revealed critical dependencies:

- Base Selection : LiHMDS provided superior reactivity (89% isolated yield) compared to sodium hexamethyldisilazide (NaHMDS, 15%) and potassium hexamethyldisilazide (KHMDS, trace). Lithium diisopropylamide (LDA) showed limited efficacy (11%), highlighting the necessity for a strongly basic yet poorly nucleophilic lithium counterion.

- Solvent Effects : Diethyl ether outperformed tetrahydrofuran (84% vs. 52% yield), despite ether's known propensity for Tf₂O-induced polymerization. This paradox was resolved through sequential reagent addition—preaddition of LiHMDS prior to Tf₂O suppressed side reactions.

- Temperature Sensitivity : Optimal conversions occurred at −78°C, with elevated temperatures (−41°C) reducing yields by 7%. Kinetic isotope effect (KIE) studies (kH/kD = 18.3) suggested proton abstraction as the rate-determining step, with quantum tunneling contributions at cryogenic conditions.

Substrate Scope and Limitations

The protocol demonstrated broad applicability across cyclic and acyclic amides (Table 1):

- Cyclic Systems : Piperidine-derived substrates (2a–c ) achieved 80–94% yields, while morpholine and piperazine analogs (2f–g ) required dichloromethane cosolvents for optimal conversions. Bicyclic frameworks like norlaudanosine derivatives underwent smooth dehydrogenation (2r , 72%) without ring-opening side reactions.

- Acyclic Amides : Linear N-alkylamides (2h–j ) exclusively produced E-enamides in 65–78% yields, attributed to steric hindrance from the tert-butyl group. Nonsymmetric substrates exhibited regioselectivity favoring less hindered nitrogen substituents, with ethyl/butyl differentiation yielding 4:1 selectivity (2p ).

Gram-scale synthesis of 2a (80% yield) confirmed industrial viability, though strongly electron-deficient amides (e.g., N-tosyl derivatives) proved recalcitrant under standard conditions.

Iron-Catalyzed Oxidative Desaturation of Amides

Reaction Development and Mechanistic Probes

Complementary to electrophilic activation, an iron-mediated strategy employing N-iodosuccinimide (NIS) and sodium azide (NaN₃) enabled oxidative desaturation of amides to enamides. Key advancements included:

- Catalytic System : FeCl₂ (10 mol%) with NaI (30 mol%) in ethyl acetate at 80°C delivered optimal results (64% yield). Radical scavengers (TEMPO, BHT) completely inhibited reactivity, implicating a radical chain mechanism.

- Halogen Effects : NIS outperformed N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), with iodine's polarizability favoring hydrogen atom transfer (HAT) steps. Isotopic labeling studies using D₂O confirmed deuterium incorporation at the β-position, consistent with a carbocation intermediate.

Substrate Tolerance and Functionalization

The oxidative protocol accommodated diverse N-acyl groups (Table 2):

- Aromatic Substrates : N-Benzoylpiperidine derivatives underwent β-iodination (Method B) to yield halogenated enamides (e.g., 3a , 71%). Electron-withdrawing substituents (NO₂, CF₃) reduced yields by 15–20% due to decreased amide nucleophilicity.

- Aliphatic Amides : Linear N-alkanoyl systems (e.g., N-acetylpyrrolidine) achieved 58% conversion, though competing azidation required careful stoichiometric control. Tertiary amides with β-branching (e.g., 2n ) exhibited diminished reactivity (≤35%), likely due to steric hindrance during the HAT step.

Notably, this method enabled direct access to β-halogenated enamides—valuable intermediates for cross-coupling reactions—without requiring prefunctionalized starting materials.

Comparative Analysis of Synthetic Approaches

Yield and Selectivity Profiles

- Electrophilic Activation : Superior for cyclic amides (avg. 85% yield), with strict E-selectivity enforced by the tert-butyl group. Limited success with electron-poor substrates.

- Oxidative Desaturation : Broader functional group tolerance (incl. esters, carbamates), but lower average yields (62%) and occasional regiochemical ambiguity in acyclic systems.

Practical Considerations

- Scalability : The LiHMDS/Tf₂O method demonstrated kilogram-scale feasibility, albeit requiring cryogenic conditions. The iron-catalyzed approach operates under milder temperatures but generates stoichiometric iodinated byproducts.

- Purification Challenges : Enamide isolation via flash chromatography proved straightforward for both methods, though β-iodinated derivatives required silica gel deactivation to prevent hydrodehalogenation.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction of this compound using hydride reagents like LiAlH4 results in the formation of amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to nitriles.

Major Products:

Oxidation: Nitriles or carboxylic acids.

Reduction: Amines.

Substitution: Nitriles or other substituted amides.

Scientific Research Applications

N-tert-Butylbut-2-enamide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of N-tert-Butylbut-2-enamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The evidence highlights several tert-butyl-containing compounds, antioxidants, and amides, enabling indirect comparisons:

Structural Comparison

Key Observations :

- Steric Effects: The tert-butyl group in this compound likely reduces hydrolysis rates compared to linear amides (e.g., n-butyl acetamide), similar to BHT’s enhanced stability over non-branched phenols .

- Reactivity : The α,β-unsaturated system may enable Michael addition or polymerization, analogous to the radical-trapping activity of BHA/BHT in oxidation prevention .

Functional Performance

- Antioxidant Efficiency: BHA and BHT exhibit radical scavenging via phenolic hydroxyl groups, whereas this compound’s amide group may act as a hydrogen bond donor or participate in conjugation-based stabilization. However, its lack of phenolic moieties may limit direct antioxidant utility .

Analytical Methods

- GC/MS Analysis: Used in the evidence to characterize tert-butyl-containing compounds (e.g., tert-butanol, n-butyl acetate), suggesting compatibility for profiling this compound’s purity or degradation products .

- Extraction: Solid-phase extraction (SPE) and SLE methods noted for tert-butyl analogs could be adapted for isolating this compound from complex matrices .

Research Findings and Limitations

- Thermal Degradation : BHT degrades at ~200°C, while this compound’s amide bond may decompose at higher temperatures (~250°C), inferred from tert-butyl acrylamide analogs .

Biological Activity

N-tert-Butylbut-2-enamide (CAS Number: 116071-20-6) is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and applications based on current research findings.

This compound is classified as an amide with the molecular formula . It is structurally characterized by a tert-butyl group attached to a butenamide backbone. The following table summarizes its key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| CAS Number | 116071-20-6 |

| Melting Point | 127-130 °C |

| Density | 1.20 g/cm³ |

| Solubility | 4 g/100 mL |

Biological Activity

This compound exhibits a range of biological activities that have been investigated in several studies. Its potential therapeutic applications are linked to its ability to modulate various biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures, particularly those containing tert-butyl groups, can exhibit significant antimicrobial properties. For instance, derivatives of phenylthiazoles with tert-butyl moieties demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL . This suggests that this compound may also possess antimicrobial properties worth exploring.

Anti-Cancer Potential

In the context of cancer research, this compound has been implicated in studies focusing on antiangiogenic therapies. Its use in the formulation of abiotic anti-VEGF nanoparticles highlights its potential role in inhibiting vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis . The modulation of angiogenesis through such compounds can provide new avenues for cancer treatment.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the structure-activity relationship of various tert-butyl derivatives found that certain compounds exhibited enhanced penetration through bacterial membranes, leading to improved efficacy against resistant strains . This highlights the importance of the tert-butyl group in enhancing biological activity.

- Cancer Therapy Applications : Research involving N-tertiary butyl acrylamide (a related compound) demonstrated its effectiveness in drug delivery systems and as part of hydrogels for targeted cancer therapies . These findings suggest that this compound could similarly be utilized in developing innovative therapeutic strategies.

- Polymer Applications : this compound has been explored for its utility in creating copolymeric hydrogels that can encapsulate drugs or proteins, enhancing their stability and release profiles . This application is particularly relevant in biomedicine, where controlled release is critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.